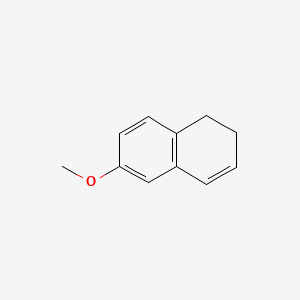

6-Methoxy-1,2-dihydronaphthalene

Description

Contextual Significance within Dihydronaphthalene Chemistry

6-Methoxy-1,2-dihydronaphthalene belongs to the dihydronaphthalene family, which are bicyclic aromatic hydrocarbons where one of the two rings is partially saturated. The defining feature of this particular molecule is the methoxy (B1213986) group (-OCH₃) attached to the aromatic ring at the 6-position. This substituent profoundly influences the electronic properties and reactivity of the entire molecule.

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs of electrons, which delocalize into the aromatic pi-system. youtube.comyoutube.com This increased electron density makes the aromatic ring more susceptible to electrophilic attack compared to unsubstituted naphthalene (B1677914). harvard.edu Furthermore, this electronic influence is critical in directing the regioselectivity of reactions such as the Birch reduction, a key method for the synthesis of this compound from 6-methoxynaphthalene. adichemistry.comchemistnotes.com In this reaction, the electron-donating nature of the methoxy group directs the reduction to the unsubstituted ring, yielding the 1,4-dihydro product which can then isomerize to the more stable conjugated 1,2-dihydronaphthalene (B1214177). adichemistry.comlookchem.com The presence of the methoxy group also activates the benzylic positions, making them more reactive towards various transformations.

The reactivity of the olefinic double bond within the dihydronaphthalene system is also modulated by the methoxy group. This interplay of an electron-rich aromatic ring and a reactive double bond makes this compound a versatile intermediate, allowing for selective modifications at different parts of the molecule. wikipedia.org

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 60573-58-2 |

Foundational Research Trajectories and Scope for Future Investigation

Historically, research involving this compound and its precursors has been closely linked to the total synthesis of steroids. patsnap.comgoogle.com The quest for synthetic routes to complex steroidal hormones in the mid-20th century led to the development of methods for constructing the characteristic polycyclic steroid nucleus. 6-methoxy-1-tetralone (B92454), a direct precursor to this compound, emerged as a crucial starting material in this endeavor. patsnap.commedcraveonline.com The foundational work in this area laid the groundwork for the use of this and related structures in the synthesis of a wide array of natural products and their analogues.

More recent research has expanded the applications of the dihydronaphthalene scaffold into medicinal chemistry. For instance, derivatives of dihydronaphthalene have been investigated as potential anticancer agents. These studies often leverage the core structure of this compound to synthesize novel compounds with cytotoxic activity against various cancer cell lines. The synthesis of podophyllotoxin (B1678966) analogues, a class of compounds known for their antineoplastic properties, has also utilized dihydronaphthalene intermediates. nih.govnih.govmdpi.com

Future investigations are likely to continue exploring the utility of this compound in the development of new therapeutic agents. Its role as a building block for creating molecular diversity is well-established, and its potential for generating libraries of compounds for high-throughput screening is significant. Furthermore, the development of new catalytic methods for the asymmetric synthesis and functionalization of the dihydronaphthalene core will undoubtedly open up new avenues for research and application. acs.org

Role as a Privileged Scaffold in Organic Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.net These scaffolds represent a successful starting point for the development of new drugs. The naphthalene and, by extension, the dihydronaphthalene core are considered privileged structures due to their presence in numerous biologically active compounds. researchgate.netijpsjournal.comdntb.gov.ua

The this compound structure embodies the key features of a privileged scaffold. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological macromolecules. The presence of the methoxy group not only influences its reactivity during synthesis but can also play a direct role in binding to target proteins through hydrogen bonding or other interactions. ijpsjournal.com

The versatility of the dihydronaphthalene scaffold allows for the introduction of a wide range of substituents at various positions, enabling the systematic exploration of structure-activity relationships. This modularity is a highly desirable feature in drug discovery, as it facilitates the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The demonstrated biological activities of compounds derived from this scaffold, including antimicrobial and anticancer properties, underscore its status as a privileged structure in the ongoing quest for new medicines. ijpsjournal.com

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSHJFGCRWJSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC=C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344156 | |

| Record name | 6-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60573-58-2 | |

| Record name | 6-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches to 6 Methoxy 1,2 Dihydronaphthalene Derivatives

De Novo Synthesis Routes

Electrochemical Oxidative Annulation Strategies

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional chemical methods, often obviating the need for harsh reagents and metal catalysts. gre.ac.uk A notable application in the synthesis of dihydronaphthalene scaffolds is the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This approach allows for the construction of polysubstituted 1,2-dihydronaphthalenes through the reaction of two different styrene (B11656) units under mild, oxidant-free conditions. chinesechemsoc.orgchinesechemsoc.org

The reaction is proposed to proceed through the single-electron oxidation of a more electron-rich styrene derivative at the anode to form a radical cation. chinesechemsoc.org This reactive intermediate is then attacked by a second, less electron-rich styrene molecule acting as a nucleophile. Subsequent radical cyclization, further oxidation, and deprotonation yield the final 1,2-dihydronaphthalene (B1214177) product. chinesechemsoc.org The use of styrenes bearing a 4-methoxyphenyl (B3050149) (PMP) group is particularly relevant for the synthesis of 6-methoxy-1,2-dihydronaphthalene derivatives. The high regioselectivity and diastereoselectivity observed in these reactions make them a synthetically valuable tool. chinesechemsoc.orgchinesechemsoc.org

| Styrene 1 (Electron-rich) | Styrene 2 (Electron-poor) | Resulting 1,2-Dihydronaphthalene Product | Yield |

|---|---|---|---|

| 4-Methoxystyrene | Styrene | Substituted 1,2-Dihydronaphthalene | Good |

| 4-Methoxystyrene | 4-Chlorostyrene | Polysubstituted 1,2-Dihydronaphthalene | High |

Pyrolysis-Based Syntheses of Methoxy-Dihydronaphthalenes

Pyrolysis, or the thermal decomposition of materials at elevated temperatures in an inert atmosphere, provides a direct route to certain cyclic compounds through intramolecular rearrangements. The gas-phase pyrolysis of 1-(methoxyphenyl)-1,3-butadienes has been demonstrated as a viable method for the synthesis of methoxy-substituted 1,2-dihydronaphthalenes. acs.org

Specifically, the pyrolysis of 1-(4'-methoxyphenyl)-1,3-butadiene leads to the formation of this compound. This reaction proceeds via a thermally induced electrocyclization, a type of pericyclic reaction. The conjugated diene system of the starting material undergoes a 6π-electron electrocyclic ring closure to form the dihydronaphthalene ring structure. This method is a direct and atom-economical approach to the target molecule, though it often requires high temperatures and specialized equipment.

Catalytic Approaches Utilizing Transition Metal Complexes

Transition metal catalysis offers a versatile platform for the construction of complex molecular architectures under mild conditions. Cobalt complexes, in particular, have been effectively utilized in the synthesis of 1,2-dihydronaphthalenes through pathways involving carbene radical intermediates. rsc.org These reactions typically employ o-styryl N-tosylhydrazones as carbene precursors. rsc.org

The catalytic cycle is initiated by the reaction of a cobalt(II) complex with the N-tosylhydrazone, which, upon elimination of dinitrogen and the tosyl group, generates a cobalt(III)-carbene radical intermediate. rsc.org This highly reactive species can then undergo an intramolecular hydrogen atom transfer (HAT) from an allylic C-H bond to the carbene radical carbon. The resulting diradical intermediate can then collapse via a radical rebound mechanism to form the C-C bond that closes the six-membered ring, yielding the 1,2-dihydronaphthalene product. rsc.org This methodology has been successfully applied to a wide array of substrates with various substituents on the aromatic ring, demonstrating its utility for creating derivatives of this compound. rsc.org

| Substrate (o-styryl N-tosylhydrazone with aromatic substituent) | Yield of 1,2-Dihydronaphthalene Product |

|---|---|

| 4-Methoxy substituted | Good to Excellent |

| 4-Chloro substituted | Good |

| Unsubstituted | Excellent |

An alternative and often competing pathway in the cobalt-catalyzed reactions described above involves the formation of an ortho-quinodimethane (o-QDM) intermediate. rsc.org Instead of the direct radical-rebound, the cobalt-carbene intermediate can lead to the formation of a transient o-QDM species. rsc.org These highly reactive dienes can then undergo a spontaneous 6π-electrocyclization to afford the 1,2-dihydronaphthalene ring system. rsc.org

The generation of o-QDM intermediates is a powerful strategy in organic synthesis for the construction of fused ring systems. chemrxiv.orgbohrium.com Beyond cobalt catalysis, o-QDMs can be generated through various methods, including the thermolysis of benzocyclobutenes or the photolysis of o-methyl-substituted aromatic ketones. researchgate.net Once formed, these intermediates can be trapped in situ with dienophiles in Diels-Alder reactions to produce a variety of polycyclic structures. chemrxiv.orgbohrium.com In the absence of a trapping agent, they readily cyclize to form dihydronaphthalenes.

Regiocontrolled Diene Additions and Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis due to its high degree of regio- and stereocontrol. wikipedia.org This reaction is a powerful tool for the synthesis of dihydronaphthalene derivatives.

A pertinent example is the Diels-Alder reaction of 1-vinyl-6-methoxy-3,4-dihydronaphthalene with dienophiles such as citraconic anhydride (B1165640). acs.orgnih.gov In this case, the vinyl-dihydronaphthalene acts as the diene component. The reaction proceeds to form a complex polycyclic adduct, demonstrating the utility of this approach for building molecular complexity from the dihydronaphthalene scaffold.

Furthermore, intramolecular dehydro-Diels-Alder (DDA) reactions provide a modern and efficient route to aryldihydronaphthalene lignans. nih.gov This strategy involves the thermal or microwave-assisted reaction of a styrene-yne precursor, which undergoes a cascade of reactions including a [4+2] cycloaddition to form the dihydronaphthalene core. nih.gov The regioselectivity of this process can be controlled to produce specific isomers, making it a valuable method for the synthesis of natural product analogues.

| Diene | Dienophile | Reaction Type | Product |

|---|---|---|---|

| 1-Vinyl-6-methoxy-3,4-dihydronaphthalene | Citraconic Anhydride | Intermolecular Diels-Alder | Polycyclic Adduct acs.orgnih.gov |

| Styrene-yne Precursor | (internal alkyne) | Intramolecular Dehydro-Diels-Alder | Aryldihydronaphthalene Lactone nih.gov |

Catalyzed Additions with Quinone Substrates

The 1,6-conjugate addition of nucleophiles to para-quinone methides (p-QMs) represents a potent, transition-metal-free strategy for constructing C-C bonds and accessing highly functionalized aromatic systems. This methodology is particularly effective for synthesizing sterically hindered molecules. orgsyn.org In this type of reaction, a Lewis acid or Brønsted acid catalyst activates the p-QM substrate, facilitating a regioselective attack by a nucleophile at the β-position of the α,β-unsaturated system. orgsyn.org

Various nucleophiles, including isocyanides, deconjugated butenolides, and imidazopyridine heterocycles, have been successfully employed in 1,6-additions to p-QMs. orgsyn.org For instance, the reaction of isocyanides with p-QMs in the presence of BF₃·OEt₂ yields α-arylated acetamides. orgsyn.org While not explicitly documented for the direct synthesis of this compound, this strategy's ability to form complex diaryl- and triarylmethanes highlights its potential for constructing substituted dihydronaphthalene precursors by carefully selecting the quinone methide and nucleophile. orgsyn.org

Vilsmeier Reaction Applications on Methoxy-Tetralones

The Vilsmeier-Haack reaction is a versatile method for the formylation and chlorination of electron-rich aromatic and heterocyclic compounds. Its application to methoxy-substituted 1-tetralones provides a direct route to functionalized 3,4-dihydronaphthalenes. bldpharm.com When 6-methoxy-1-tetralone (B92454) is subjected to Vilsmeier conditions—typically using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)—it undergoes conversion to 1-chloro-2-formyl-6-methoxy-3,4-dihydronaphthalene. bldpharm.com

The reaction proceeds by initial formation of the Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF. The tetralone enol or enolate then attacks the reagent, leading to formylation at the C2 position. Subsequent reaction with the chloride ion source results in the formation of the chloro-vinyl aldehyde product. This transformation has been demonstrated on a variety of methoxy-1-tetralone isomers, consistently yielding the corresponding 1-chloro-2-formyl-3,4-dihydronaphthalenes in good yields. bldpharm.com In contrast, 2-tetralones under the same conditions tend to undergo a more complex chlorobisformylation to yield naphthalenes. bldpharm.com

Table 1: Vilsmeier Reaction Products from Methoxy-1-Tetralones Data sourced from P. Anantha Reddy and G. S. Krishna Rao, 1980. bldpharm.com

| Starting Material | Product | Yield (%) |

|---|---|---|

| 6-Methoxy-1-tetralone | 1-Chloro-2-formyl-6-methoxy-3,4-dihydronaphthalene | 75 |

| 6-Methoxy-7-methyl-1-tetralone | 1-Chloro-2-formyl-6-methoxy-7-methyl-3,4-dihydronaphthalene | 70 |

| 7-Methoxy-1-tetralone | 1-Chloro-2-formyl-7-methoxy-3,4-dihydronaphthalene | 65 |

| 5,7-Dimethoxy-1-tetralone | 1-Chloro-2-formyl-5,7-dimethoxy-3,4-dihydronaphthalene | 60 |

Synthesis from Precursor Molecules

Conversion from 6-Methoxy-1-tetralone Derivatives

6-Methoxy-1-tetralone is a readily available and versatile precursor for the synthesis of this compound and its derivatives. A highly efficient method for this conversion involves the acid-catalyzed dehydration of the tetralone. nih.gov Specifically, heating 6-methoxy-1-tetralone under reflux with 2,4-pentanediol (B147393) and a catalytic amount of p-toluenesulphonic acid in toluene (B28343) affords this compound in a 94% yield. nih.gov

Furthermore, 6-methoxy-1-tetralone serves as a scaffold for building more complex dihydronaphthalene-based molecules. For instance, it can be converted into its corresponding hydrazine (B178648) derivative, which then acts as an intermediate for a variety of substituted dihydronaphthalenes. mdpi.com Reaction of the hydrazine derivative with different isothiocyanates produces N-substituted-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamides, demonstrating the utility of the tetralone in creating a library of functionalized compounds. mdpi.com

Derivatization of 6-Methoxy-1,2,3,4-tetrahydronaphthalene (B156819)

The conversion of 6-methoxy-1,2,3,4-tetrahydronaphthalene (6-methoxytetralin) to this compound involves a selective dehydrogenation. This transformation is challenging because the reaction can easily proceed to full aromatization, yielding 2-methoxynaphthalene. Catalytic dehydrogenation of the parent compound, tetralin, to naphthalene (B1677914) is well-studied, often employing catalysts like NiMo/Al₂O₃ or CoMo/Al₂O₃ at elevated temperatures. birmingham.ac.ukwikipedia.org Under these conditions, dihydronaphthalene is typically a transient intermediate. orgsyn.org Achieving a selective stop at the dihydronaphthalene stage requires careful control of catalysts and reaction conditions.

Alternatively, derivatization can be achieved through oxidation of the benzylic positions of the saturated ring. The oxidation of 6-methoxytetralin has been reported as a method to produce 6-methoxy-2-tetralone. lookchem.com Another approach involves the oxidation of 6-methoxytetralin with red lead in acetic acid, which yields 6-methoxy-1-tetralol acetate. google.com These functionalized tetralin derivatives could potentially serve as precursors to this compound via subsequent elimination reactions.

Strategies for Substituted 1,2-Dihydronaphthalene Scaffolds

Advanced strategies have been developed for constructing substituted 1,2-dihydronaphthalene frameworks beyond simple functionalization. One such method involves the dearomatization of naphthalene using a recyclable molybdenum agent, {TpMo(NO)(MeIm)}. wikipedia.org The naphthalene forms a stable complex with the molybdenum fragment, which then undergoes protonation and regioselective nucleophilic addition. This allows for the stereoselective introduction of a substituent at the C2 position. Oxidation of the resulting complex releases the free 2-substituted-1,2-dihydronaphthalene in moderate yields. wikipedia.org

Another distinct strategy involves the synthesis and reaction of 2-diazo-1-oxo-1,2-dihydronaphthalenes. These compounds can be synthesized from hydroxynaphthalenes and subsequently undergo photolysis or thermolysis to yield various products, including indene-3-carboxylic acids. orgsyn.org This pathway demonstrates the use of diazo chemistry to create highly reactive dihydronaphthalene intermediates that can be transformed into other complex molecular architectures. orgsyn.org

Asymmetric Hydrogenation of Tetrasubstituted Olefins to Chiral Dihydronaphthalene Subunits

The asymmetric hydrogenation of tetrasubstituted olefins is a formidable challenge in organic synthesis, but it provides a powerful tool for creating two adjacent stereocenters with high enantioselectivity. lookchem.comprepchem.com This methodology is directly applicable to the synthesis of chiral dihydronaphthalene subunits, which are valuable intermediates for biologically active molecules. birmingham.ac.ukprepchem.com The development of highly efficient iridium catalysts, often paired with chiral N,P-ligands or phosphoramidites, has been a significant breakthrough in this field. google.com

These catalyst systems can achieve excellent yields and stereoselectivities (often >99% ee) for a wide range of electronically and sterically diverse tetrasubstituted olefins. google.com By designing a substrate that contains the core dihydronaphthalene ring system as a tetrasubstituted olefin, this method allows for the direct and highly controlled introduction of chirality into the molecule. The power of this approach lies in its ability to generate complex, stereodefined acyclic and cyclic structures that are otherwise difficult to access. lookchem.comgoogle.com

Elucidation of Reaction Mechanisms and Investigation of Chemical Transformations

Mechanistic Studies of Formation Reactions

The formation of 6-Methoxy-1,2-dihydronaphthalene and related structures can proceed through various mechanistic pathways, each involving unique intermediates and reaction conditions.

Electrochemical methods can initiate reactions through the formation of radical cations. In the context of dihydronaphthalene derivatives, the loss of an electron from the aromatic ring can lead to a radical cation intermediate. This intermediate can then undergo further reactions, such as isomerization or reaction with nucleophiles. For instance, ionized 1,2-dihydronaphthalene (B1214177) can isomerize to a methylindene ion, which then serves as a precursor for subsequent dissociation reactions like the loss of a hydrogen atom or a methyl radical. nih.gov Tandem mass spectrometry studies have shown that there are competitive routes for the loss of a hydrogen atom from ionized 1,2-dihydronaphthalene, with activation energies of 2.22 ± 0.10 and 2.44 ± 0.05 eV. nih.gov

Metalloradical catalysis (MRC) offers a powerful strategy for controlling radical reactions. researchgate.net This approach utilizes metal complexes to generate and stabilize radical intermediates, thereby directing the reaction pathway. researchgate.netnih.gov A key process in MRC is hydrogen atom transfer (HAT), where a metal hydride transfers a hydrogen atom to a substrate, such as an alkene, to form a carbon-centered radical. nih.govrsc.org This process is particularly useful for the synthesis of cyclic compounds like 1,2-dihydronaphthalenes. nih.gov The subsequent step often involves a "radical rebound," where the newly formed radical recombines with the metal center, leading to the final product. The effectiveness of this pathway is dependent on the properties of the metalloradical catalyst, which can be fine-tuned to achieve high reactivity and selectivity. nih.gov

Solvolytic reactions of dihydronaphthalene derivatives can proceed through the formation of β-hydroxy carbocation intermediates. nih.gov The stability and reactivity of these intermediates are significantly influenced by their stereochemistry. For instance, the solvolysis of trichloroacetate (B1195264) esters of 2-methoxy-1,2-dihydro-1-naphthols demonstrates a substantial rate difference between cis and trans isomers, with the cis isomer reacting much faster. nih.gov This is attributed to the conformation of the initially formed β-hydroxynaphthalenium carbocation. In the cis isomer, the conformation allows for stabilization of the carbocation through C-H hyperconjugation. nih.gov Conversely, the trans isomer forms a carbocation where the β-C-OH group is in an axial position, which prevents this stabilizing interaction. nih.gov This leads to an unusually slow reaction for the trans isomer. nih.gov

| Isomer | Relative Rate (k_cis/k_trans) |

| 2-methoxy-1,2-dihydro-1-naphthol trichloroacetates | ~1800 nih.gov |

| Naphthalene-1,2-dihydrodiols (acid-catalyzed dehydration) | 440 nih.gov |

| 2-methoxy-1,2-dihydronaphthols (acid-catalyzed) | 415 nih.gov |

| 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes | 0.5 nih.gov |

This table illustrates the significant influence of stereochemistry and substrate structure on the relative rates of solvolysis and dehydration reactions proceeding through carbocation intermediates.

The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is typically a chloroiminium ion formed from a substituted amide and phosphorus oxychloride. wikipedia.org For the reaction to proceed, the aromatic substrate must be sufficiently electron-rich to react with the relatively weak electrophile. chemistrysteps.comwikipedia.org The initial product is an iminium ion, which is then hydrolyzed during workup to yield the final aldehyde or ketone. wikipedia.org While the Vilsmeier-Haack reaction is a powerful tool, its application to specific substrates can be influenced by factors such as the nature of the solvent and the specific Vilsmeier reagent used. mdpi.com

Chemical Reactivity and Transformations

This compound can undergo a variety of chemical transformations, including oxidative derivatization.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent commonly used for the dehydrogenation of hydroaromatic compounds. du.ac.innih.gov It functions by accepting a hydride ion or through a stepwise electron-transfer mechanism. rsc.org The reaction of 1,2-dihydronaphthalene with DDQ can lead to the formation of naphthalene (B1677914). nih.gov The efficiency of DDQ oxidation can be enhanced by using it in catalytic amounts in combination with a co-oxidant, such as sodium nitrite (B80452) under an oxygen atmosphere. nih.gov Furthermore, photo-excited DDQ is an even stronger oxidant and can initiate reactions by converting substrates into their radical cations. uni-regensburg.de

| Substrate | Product | Yield |

| 9,10-dihydroanthracene | Anthracene | 99% nih.gov |

| 1,4-cyclohexadiene | Benzene | 99% nih.gov |

| 1,2-dihydronaphthalene | Naphthalene | 91% nih.gov |

This table shows the yields of aromatic compounds obtained from the oxidative dehydrogenation of various dihydroarenes using a DDQ/NaNO₂ catalytic system under an oxygen atmosphere.

Functional Group Interconversions (e.g., Methoxy (B1213986) to Triflate)

The conversion of a methoxy group to a triflate (trifluoromethanesulfonate) group is a valuable transformation in organic synthesis, as the triflate group is an excellent leaving group in cross-coupling reactions. While direct conversion of the methoxy group in this compound to a triflate is not a standard procedure, a common strategy involves the demethylation of the methoxy group to the corresponding phenol (B47542), followed by triflation.

The first step, demethylation, can be achieved using various reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a prevalent method. The reaction typically proceeds at low temperatures, followed by a workup to yield the phenolic derivative, 6-hydroxy-1,2-dihydronaphthalene.

Once the phenol is obtained, it can be converted to the aryl triflate. A widely used method for this transformation is the reaction of the phenol with triflic anhydride (B1165640) (Tf₂O) in the presence of a base, such as pyridine, in an inert solvent. orgsyn.org More contemporary and practical methods utilize biphasic conditions with an aqueous base like potassium phosphate (B84403) (K₃PO₄), which can simplify product isolation and avoid the formation of ammonium (B1175870) triflate salts that can interfere with subsequent reactions. organic-chemistry.orgacs.org Another approach involves the use of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) as the triflating agent, often with microwave heating to accelerate the reaction. acs.org

A general procedure for the triflation of a phenol is as follows: The phenol is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of toluene (B28343) and aqueous base. The solution is cooled, and triflic anhydride or another triflating agent is added dropwise. The reaction is then stirred at a controlled temperature until completion. The resulting triflate can then be isolated and purified.

Table 1: General Conditions for the Preparation of Aryl Triflates from Phenols

| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Triflic Anhydride (Tf₂O) | Pyridine | Dichloromethane | -10 to 0 | >90 | orgsyn.org |

| Triflic Anhydride (Tf₂O) | K₃PO₄ (aq) | Toluene | 0 to rt | >95 | organic-chemistry.orgacs.org |

| N-phenyltriflimide (PhNTf₂) | K₂CO₃ | THF | 120 (Microwave) | 69-91 | acs.org |

Ring Contraction Reactions (e.g., Thallium Trinitrate-Mediated Oxidation to Indans)

The ring contraction of 1,2-dihydronaphthalenes to form indan (B1671822) derivatives is a synthetically useful transformation. A notable method for achieving this is through oxidation with thallium trinitrate (TTN). The reaction of this compound with TTN in a suitable solvent like methanol (B129727) or trimethyl orthoformate (TMOF) leads to the formation of a 5-methoxy-substituted indan derivative.

The mechanism of this reaction is believed to involve the initial oxythallation of the double bond, followed by a rearrangement that leads to the contraction of the six-membered ring to a five-membered ring with the expulsion of a thallium(I) salt. The presence of the electron-donating methoxy group on the aromatic ring generally favors this rearrangement process.

Studies have shown that the choice of solvent can influence the product distribution. For instance, using methanol as the solvent can sometimes lead to the formation of dimethoxylated byproducts in addition to the desired indan. The reaction is typically rapid, often completing within a short period at room temperature or even at 0°C.

Epoxidation Reactions

The epoxidation of the double bond in this compound provides a route to the corresponding epoxide, a versatile intermediate for further functionalization. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). lscollege.ac.inhuji.ac.ilorganicchemistrytutor.comyoutube.comyoutube.com

The reaction involves the concerted transfer of an oxygen atom from the peroxyacid to the alkene, resulting in the formation of an epoxide ring. youtube.com Given that the double bond in this compound is part of an enol ether system, it is electron-rich, which generally leads to a faster reaction rate with electrophilic epoxidizing agents like m-CPBA. masterorganicchemistry.comstackexchange.com The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition). lscollege.ac.in

The epoxidation is typically carried out in a non-aqueous, inert solvent such as dichloromethane or chloroform (B151607) to prevent the opening of the newly formed epoxide ring to a diol. youtube.com The reaction is often performed at or below room temperature to ensure selectivity and stability of the product.

Table 2: General Conditions for Epoxidation with m-CPBA

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Reference |

| Alkene | m-CPBA | Dichloromethane | 0 to rt | Epoxide | huji.ac.ilyoutube.com |

Dehydrogenation and Dearomatization Processes

Dehydrogenation:

The dehydrogenation of this compound leads to the formation of the corresponding aromatic compound, 6-methoxynaphthalene. This aromatization can be achieved using various catalytic methods. A common approach involves heating the dihydronaphthalene derivative in the presence of a palladium on carbon (Pd/C) catalyst. acs.org This heterogeneous catalytic process is typically carried out in a high-boiling solvent such as decalin. The palladium catalyst facilitates the removal of hydrogen atoms, leading to the formation of the stable aromatic naphthalene ring system. Studies on the dehydrogenation of related tetralin structures to naphthalenes have shown that palladium catalysts are generally more effective for this final aromatization step compared to platinum catalysts. acs.org

Table 3: Catalytic Dehydrogenation of Dihydronaphthalenes

| Catalyst | Solvent | Temperature (°C) | Product |

| Pd/C | Decalin | High | Naphthalene derivative |

Dearomatization:

Conversely, dearomatization processes aim to reduce the aromaticity of the naphthalene ring system. The Birch reduction is a powerful method for the partial reduction of aromatic rings. organic-chemistry.orgacs.orgchemrxiv.org In the context of 6-methoxynaphthalene (the dehydrogenated product), a Birch reduction would typically involve dissolving the compound in liquid ammonia (B1221849) with an alkali metal, such as sodium or lithium, and an alcohol as a proton source. acs.orgchemrxiv.orgbyjus.compharmaguideline.com

The electron-donating methoxy group directs the reduction to occur at the 1- and 4-positions relative to the methoxy group, leading to the formation of a 1,4-dihydro derivative. The mechanism involves the stepwise addition of electrons and protons to the aromatic ring. lscollege.ac.inbyjus.com The initial addition of a solvated electron forms a radical anion, which is then protonated by the alcohol. A second electron addition followed by a final protonation yields the non-conjugated diene product. byjus.com This reaction provides a pathway to partially saturated ring systems that can be further elaborated.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-Methoxy-1,2-dihydronaphthalene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For a related compound, 1,2-dihydronaphthalene (B1214177), the aromatic protons appear in the range of δ 6.85-7.29 ppm. chemicalbook.com The olefinic protons show distinct signals at δ 6.42 and 5.99 ppm, while the aliphatic protons in the dihydronaphthalene ring are observed at δ 2.75 and 2.28 ppm. chemicalbook.com The presence of a methoxy (B1213986) group in this compound would introduce a characteristic singlet peak, typically appearing in the range of δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic | 6.7 - 7.2 | Multiplet |

| Olefinic | 5.9 - 6.5 | Multiplet |

| Methoxy | ~3.8 | Singlet |

This table is based on typical chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. For the parent 1,2-dihydronaphthalene, ¹³C NMR data is available. chemicalbook.com The chemical shift of the methoxy carbon is a particularly useful diagnostic tool, with its position indicating the degree of ortho-substitution. researchgate.net For flavonoids with a single ortho-substituent to the methoxy group, the chemical shift is typically around 56 ± 1 ppm, while for those with two ortho-substituents, it shifts downfield to approximately 61.5 ± 2 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-H & C-C) | 110 - 140 |

| Olefinic | 120 - 130 |

| Methoxy (CH₃) | ~55 |

This table is based on typical chemical shift ranges for similar structural motifs.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. nih.gov While this compound itself is not a radical, EPR spectroscopy becomes relevant in studying reactions where it might be formed from or converted into a radical intermediate. The technique can provide information about the identity, concentration, structure, and dynamics of any radical species involved. nih.gov Very high-frequency EPR has been used to study the partitioning and molecular dynamics of nitroxide radicals in liposomes, demonstrating the technique's utility in complex systems. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular formula of C₁₁H₁₂O by identifying the molecular ion peak (M⁺) at m/z 160.21. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, studies on the dissociation of ionized 1,2-dihydronaphthalene have shown characteristic losses of H and CH₃ radicals. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis (Inferred for related compounds)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. uni-siegen.de Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules, making them complementary. youtube.com

For this compound, IR spectroscopy would show characteristic absorption bands for the C-O stretching of the methoxy group, C=C stretching of the aromatic ring and the double bond, and C-H stretching and bending vibrations for the aromatic, olefinic, and aliphatic protons. ksu.edu.sa Raman spectroscopy would also provide a characteristic "fingerprint" of the molecule, with strong signals often observed for the symmetric vibrations of the aromatic ring. naturalspublishing.com The analysis of these spectra, often aided by computational calculations, can provide a detailed picture of the molecule's vibrational modes and confirm the presence of key functional groups. naturalspublishing.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis (Inferred for related compounds)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, its electronic structure and absorption characteristics can be inferred from the analysis of closely related compounds. These include the parent dihydronaphthalene ring system and various methoxy-substituted naphthalene (B1677914) derivatives. The position and intensity of absorption bands in the UV-Vis spectrum are directly related to the energy difference between the ground and excited electronic states and the probability of the transition.

The electronic spectrum of conjugated systems like dihydronaphthalene is dominated by π → π* transitions. The introduction of a methoxy group (-OCH₃), an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted chromophore. This is due to the electron-donating nature of the methoxy group, which extends the conjugation of the π-electron system through resonance, thereby lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of the UV/Visible spectrum for the parent compound, 1,4-dihydronaphthalene, provides a foundational understanding. nist.govnist.gov For instance, naphthalene derivatives are known to exhibit characteristic absorption peaks. researchgate.net A study on various naphthalene derivatives showed absorption bands primarily in the wavelength range of 250 to 400 nm. researchgate.net For a specific naphthalene derivative, three absorption peaks were observed at 274 nm, 285 nm, and 297 nm. researchgate.net

Furthermore, computational studies on related molecules, such as 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819), have utilized UV-Vis spectroscopy in conjunction with theoretical calculations to analyze electronic properties and molecular orbital contributions. nih.gov Similarly, research on other methoxy-containing aromatic compounds, like 2-methoxy-4,6-diphenylnicotinonitrile and (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, has involved the characterization of their UV-Vis spectra to understand their electronic transitions. nih.govresearchgate.net These studies consistently demonstrate the influence of the methoxy group on the electronic absorption profile of the aromatic system.

Based on these related compounds, it can be inferred that the UV-Vis spectrum of this compound would exhibit characteristic π → π* transitions associated with the dihydronaphthalene core, with the methoxy substituent modulating the precise wavelengths and intensities of these absorptions.

Inferred UV-Vis Absorption Data for this compound based on Related Compounds

| Compound | Solvent/Phase | λmax (nm) | Notes | Reference |

| 1,4-Dihydronaphthalene | Data from NIST WebBook | Not specified in abstract | Parent chromophore system. | nist.govnist.gov |

| Naphthalene Derivatives | Cyclohexane | 250-400 | General range for π → π* transitions. | researchgate.net |

| Specific Naphthalene Derivative | Not specified | 274, 285, 297 | Characteristic fine structure. | researchgate.net |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | Not specified | Investigated | UV-Vis analysis performed as part of a broader spectroscopic study. | nih.gov |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Various solvents | Characterized | UV-Vis spectroscopy used for structural characterization. | researchgate.net |

Theoretical and Computational Chemistry Studies

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) (Inferred for related compounds)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. libretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the orbital containing the most energetic electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.orgyoutube.com

For 6-Methoxy-1,2-dihydronaphthalene, the electronic properties are significantly influenced by the methoxy (B1213986) (-OCH₃) group and the dihydronaphthalene core. The methoxy group is a strong electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic ring. This donation of electron density would be expected to raise the energy of the HOMO, making the molecule more nucleophilic and more susceptible to electrophilic attack compared to unsubstituted 1,2-dihydronaphthalene (B1214177). The HOMO is likely to have significant electron density localized on the aromatic ring and the oxygen atom.

Conversely, the LUMO's energy and localization would also be affected. The electron-donating nature of the methoxy group would likely increase the energy of the LUMO as well. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related methoxy-substituted aromatic compounds confirm that such substituents raise the HOMO energy level.

| Orbital | Description | Inferred Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Energy is raised due to the electron-donating methoxy group. High electron density on the aromatic ring and oxygen atom. Determines nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Energy is influenced by the overall electronic structure. Determines electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. Expected to be smaller than in the unsubstituted parent compound, suggesting higher reactivity. |

Conformational Analysis and Potential Energy Surface Scans (Inferred for related compounds)

The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity and properties. Dihydronaphthalene systems are not planar. Studies on 1,4-dihydronaphthalene have shown that it adopts a shallow, boat-shaped conformation. acs.orgosti.gov Similarly, 1,2-dihydronaphthalene also possesses a non-planar structure. researchgate.net It is therefore inferred that this compound would also exhibit a non-planar, puckered conformation in its partially saturated ring.

Conformational analysis of such molecules can be performed using computational methods to map out the potential energy surface (PES). A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step, while optimizing the rest of the molecular geometry. readthedocs.ioq-chem.comuni-rostock.de This process reveals the energies of different conformers (local minima on the PES) and the energy barriers for interconversion between them (saddle points or transition states).

For a molecule like this compound, PES scans would be useful for investigating two main conformational processes:

Ring Puckering: Analyzing the dihedral angles within the dihydronaphthalene ring to determine the most stable puckered conformation and the energy barrier for ring inversion.

Methoxy Group Rotation: Scanning the dihedral angle of the C-C-O-C bond to find the preferred orientation of the methoxy group relative to the aromatic ring and the energy barrier for its rotation.

Computational studies on the closely related 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) have utilized PES scans to understand the complex conformational interchanges within the molecule, highlighting the utility of this method. nih.gov

| Related Compound | Computational Method | Key Conformational Finding | Reference |

|---|---|---|---|

| 1,4-Dihydronaphthalene | MM2 Force Field / NMR | Favors a flattened boat conformation. | acs.orgosti.gov |

| 1,2-Dihydronaphthalene | Rotational Spectroscopy | A single, non-planar conformation was detected. | researchgate.net |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | DFT (B3LYP/6-311++G(d,p)) / PES Scan | Used to study conformational interchanges of the CH₃ group. | nih.gov |

Molecular Electrostatic Potential (MESP) Analysis (Inferred for related compounds)

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. MESP analysis allows for the identification of electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue), which are prone to nucleophilic attack. researchgate.netnih.gov

For this compound, an MESP analysis would reveal several key features. The oxygen atom of the methoxy group, with its lone pairs of electrons, would be a site of significant negative electrostatic potential, indicating its Lewis basicity. The π-electron clouds of the aromatic ring and the isolated double bond in the adjacent ring would also exhibit negative potential, marking them as nucleophilic centers. The most negative region would likely be concentrated on the aromatic ring at positions ortho and para to the electron-donating methoxy group, as well as on the double bond. In contrast, the hydrogen atoms, particularly those attached to the aromatic ring, would show positive electrostatic potential.

Computational studies on 6-methoxy-1,2,3,4-tetrahydronaphthalene have included MESP analysis to complement spectroscopic investigations, demonstrating its application to this family of compounds. nih.gov The MESP map provides a clear, intuitive picture of where electrophiles and nucleophiles are most likely to interact with the molecule.

| Molecular Region | Expected MESP Value | Inferred Chemical Property |

|---|---|---|

| Oxygen of Methoxy Group | Strongly Negative (Red) | High electron density; site for hydrogen bonding and electrophilic attack. |

| Aromatic Ring (π-system) | Negative (Yellow/Orange) | Nucleophilic character; reactive towards electrophiles, especially at ortho/para positions. |

| C=C Double Bond (π-system) | Negative (Yellow/Orange) | Nucleophilic character; reactive towards electrophiles (e.g., addition reactions). |

| Hydrogen Atoms | Positive (Blue) | Electron-deficient; potential sites for interaction with nucleophiles. |

Applications As Key Intermediates in Complex Organic Synthesis

Precursors for Polycyclic Aromatic and Alicyclic Systems

The synthesis of complex polycyclic aromatic and alicyclic frameworks often relies on the strategic use of versatile starting materials. 6-Methoxy-1,2-dihydronaphthalene and its derivatives have demonstrated significant utility in this regard. For instance, aryldihydronaphthalenes (ADHNs), which can be synthesized from dihydronaphthalene precursors, are not only found in various natural products and bioactive substances but also serve as pivotal intermediates for creating structurally diverse aryltetralins, aryltetrahydronaphthalenes, and arylnaphthalenes. nih.gov

One notable application involves the intramolecular Mizoroki–Heck reaction of dihydronaphthalene derivatives to construct complex polycyclic systems. nih.gov This powerful cyclization strategy allows for the formation of new carbon-carbon bonds within the molecule, leading to the assembly of intricate ring systems.

Furthermore, the transformation of related methoxy-tetralone structures highlights the versatility of this chemical scaffold. For example, 6-methoxy-1-tetralone (B92454) can be converted into various dihydronaphthalene derivatives which can then serve as precursors for more complex structures. nih.gov The Vilsmeier reaction on 6-methoxy-1-tetralones produces 1-chloro-2-formyl-3,4-dihydronaphthalenes, which are themselves valuable intermediates for further functionalization and elaboration into polycyclic systems. ias.ac.in

Building Blocks for Natural Product Synthesis

The structural motif of this compound is embedded within a variety of natural products, making it an indispensable starting material for their total synthesis. Its strategic manipulation allows chemists to access complex molecular architectures found in nature.

Steroidal Compounds and D-Homosteroids

Steroids represent a large and physiologically important class of natural products. nih.gov The synthesis of these complex molecules often requires chiral building blocks that can be elaborated into the characteristic four-ring steroid nucleus. While direct use of this compound in steroid synthesis is a specialized area, the related and readily accessible 6-methoxy-1-tetralone is a well-established precursor in the synthesis of steroidal and D-homosteroid systems. chemicalbook.com The tetralone structure provides a key A/B ring synthon that can be further annulated to construct the C and D rings of the steroid core.

Terpenoids

Terpenoids are a vast and diverse class of natural products, many of which possess significant biological activities. A notable example is 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a C13-norisoprenoid responsible for the characteristic kerosene (B1165875) or petrol aroma in aged Riesling wines. mdpi.comacs.orgnih.govnih.govresearchgate.net The synthesis of TDN and its precursors is an active area of research. mdpi.comresearchgate.netresearchgate.net While not a direct precursor, the dihydronaphthalene core of TDN underscores the importance of this structural motif in the realm of terpenoid chemistry. The study of TDN formation often involves understanding the degradation of carotenoid precursors, which can lead to the formation of various norisoprenoids, including those with a dihydronaphthalene skeleton. mdpi.com

Cyclolignans and Analogs (e.g., Podophyllotoxins)

Cyclolignans, such as podophyllotoxin (B1678966), are a class of natural products known for their potent cytotoxic and anticancer properties. nih.govnih.gov The chemical modification of podophyllotoxin has led to the development of clinically used anticancer drugs like etoposide. nih.gov The synthesis of novel cyclolignan analogs often involves the use of precursors that can be elaborated into the complex polycyclic framework of these molecules. While this compound itself is not a direct starting material for podophyllotoxin, the broader class of aryldihydronaphthalenes are key structural motifs in this family of compounds. nih.gov The synthesis and modification of these structures are crucial for developing new therapeutic agents. nih.govnih.gov

Synthesis of Advanced Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on the efficient synthesis of complex organic molecules. This compound and its derivatives serve as valuable intermediates in the preparation of various pharmaceutically active compounds. For instance, the related compound 1-(6-methoxy-2-naphthol) ethanol (B145695) is a key intermediate in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). g-biotec.comgoogle.com

Furthermore, the dihydronaphthalene scaffold is present in molecules with potential neuroprotective effects. Research has shown that certain aryldihydronaphthalene enantiomers exhibit significant neuroprotective activity and inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The synthesis of new dihydronaphthalene derivatives starting from precursors like 6-methoxy-1-tetralone has led to the discovery of compounds with potent cytotoxic activities against human cancer cell lines. nih.gov These findings highlight the importance of the dihydronaphthalene core in the design and synthesis of new therapeutic agents.

Synthesis of Specialized Dihydronaphthalene and Tetralone Derivatives

The chemical versatility of this compound extends to its use in synthesizing a variety of specialized dihydronaphthalene and tetralone derivatives. These derivatives often serve as building blocks for more complex targets or possess interesting biological properties in their own right.

The transformation of 6-methoxytetralin into 6,7-dimethoxy-2-tetralone (B1583830) and 5,6-dimethoxy-1-tetralone (B1588383) demonstrates a route to highly functionalized tetralones. researchgate.net These tetralones are valuable intermediates in organic synthesis. researchgate.netmemphis.edu For example, 6-methoxy-β-tetralone can be synthesized from 6-methoxy-3,4-dihydronaphthalenecarboxylic acid. orgsyn.org

Moreover, reactions such as the Vilsmeier reaction on 6-methoxy-1- and 2-tetralones lead to the formation of functionalized dihydronaphthalenes and naphthalenes, further expanding the synthetic utility of this class of compounds. ias.ac.in The synthesis of new dihydronaphthalene derivatives with various substituents has been shown to yield compounds with potent cytotoxic effects against cancer cells. nih.gov

Stereochemical and Regiochemical Aspects in Reaction Control

Regioselectivity and Diastereoselectivity in Cyclization Reactions

Cyclization reactions are fundamental processes for constructing ring systems, and the inherent reactivity of 6-methoxy-1,2-dihydronaphthalene and its precursors makes it a valuable substrate for such transformations. The regioselectivity and diastereoselectivity of these reactions are often dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

For instance, in Nazarov cyclization reactions, which involve the acid-catalyzed cyclization of divinyl ketones, the position of the methoxy (B1213986) group on the aromatic ring can exert a significant directing effect. Density functional theory (DFT) calculations have been employed to understand the reaction mechanisms and predict the outcomes of such cyclizations. rsc.org These studies have revealed that the formation of a cyclic carbocation intermediate is a key step, and the subsequent reaction pathway is influenced by the presence of additives and the stereochemistry of the starting materials. rsc.org The interplay between the electronic nature of the methoxy group and the steric demands of the substituents determines which regio- and diastereoisomer is preferentially formed. rsc.org

A deeper understanding of these directing effects allows for the rational design of synthetic routes to specific isomers. By carefully selecting the starting materials, reagents, and reaction conditions, chemists can control the formation of the desired product with high levels of selectivity.

Stereocontrol in Diene Additions

The diene system within the dihydronaphthalene core of this compound is a versatile functional group for participating in various addition reactions, most notably Diels-Alder reactions. The stereochemical outcome of these cycloadditions is of paramount importance, as it establishes multiple new stereocenters in a single step. The facial selectivity of the diene addition is influenced by the existing stereochemistry of the molecule and the nature of the dienophile.

Research has shown that the presence of substituents on the dihydronaphthalene ring can direct the incoming dienophile to a specific face of the diene, leading to the preferential formation of one diastereomer over another. This stereocontrol is a critical aspect in the synthesis of complex natural products and pharmaceuticals where precise stereochemistry is essential for biological activity.

Influence of Stereochemistry on Reaction Rates (e.g., Solvolysis of Stereoisomers)

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its reactivity. In the case of derivatives of this compound, different stereoisomers can exhibit markedly different reaction rates in processes such as solvolysis. Solvolysis involves the reaction of a substrate with the solvent, and the rate of this reaction is often dependent on the stability of the carbocation intermediate that is formed.

The stereochemical relationship between a leaving group and neighboring groups can influence the rate of its departure. For example, an anti-periplanar arrangement of a leaving group and a participating group can lead to anchimeric assistance, where the neighboring group facilitates the ionization process, resulting in a significant rate enhancement. The specific conformation adopted by different stereoisomers of this compound derivatives can either favor or disfavor such interactions, leading to substantial differences in their solvolysis rates.

Enantioselective Transformations (e.g., Biocatalysis)

The synthesis of single enantiomers of chiral molecules is a major focus of modern organic chemistry, driven by the fact that different enantiomers of a drug or agrochemical can have vastly different biological activities. Biocatalysis, which utilizes enzymes to catalyze chemical reactions, has emerged as a powerful tool for achieving high levels of enantioselectivity.

In the context of this compound and related structures, biocatalysis has been successfully employed to perform enantioselective transformations. entrechem.com For example, enzymes such as ketoreductases and ω-transaminases can be used for the asymmetric synthesis of chiral alcohols and amines. entrechem.com These biocatalytic methods offer several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and a reduced environmental impact. entrechem.com The combination of metal-catalyzed reactions with biocatalysis in aqueous media has also been explored for the asymmetric construction of chiral building blocks. entrechem.com

The table below provides examples of enantioselective transformations that can be applied to derivatives related to this compound, highlighting the versatility of biocatalysis in generating optically active compounds.

| Transformation | Enzyme Class | Product Type | Reference |

| Asymmetric reduction of ketones | Ketoreductase | Chiral Alcohols | entrechem.com |

| Asymmetric synthesis of amines | ω-Transaminase | Chiral Amines | entrechem.com |

| Asymmetric hydrolysis of esters | Lipase/Esterase | Chiral Alcohols/Acids | entrechem.com |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of dihydronaphthalenes, including the 6-methoxy derivative, is a focal point for the development of innovative catalytic systems. Research is geared towards improving efficiency, selectivity, and the use of more sustainable metals.

Recent advancements have demonstrated the use of cobalt(III)-carbene radical intermediates for the catalytic synthesis of substituted 1,2-dihydronaphthalenes. rsc.org This method has shown good to excellent isolated yields for a variety of substrates. rsc.org The mechanism is thought to involve the release of reactive o-quinodimethane (o-QDM) intermediates, which then undergo a 6π-cyclization to form the dihydronaphthalene ring. rsc.org

Copper-catalyzed reactions also represent a promising avenue. The reaction of 2-(alkynyl)benzaldehydes with alcohols in the presence of a copper catalyst, such as Cu(OTf)₂, can selectively produce 1,2-dihydronaphthalene (B1214177) derivatives. thieme-connect.com This one-pot synthesis is proposed to proceed through the intramolecular dehydration of alcohols followed by reaction with the benzaldehyde. thieme-connect.com

Iron(III)-catalyzed strategies are also being explored for the synthesis of related tetrahydronaphthalene structures, which could potentially be adapted for dihydronaphthalenes. nih.gov These methods are noted for their operational simplicity and ability to proceed under mild conditions. nih.gov

| Catalyst System | Reactants | Key Features |

| Cobalt(III)-carbene | o-styryl N-tosyl hydrazones | Good to excellent yields, involves o-QDM intermediates. rsc.org |

| Copper(II) triflate | 2-(alkynyl)benzaldehydes, alcohols | Selective, one-pot synthesis. thieme-connect.com |

| Iron(III) chloride | Aryl ketones | Mild conditions, operational simplicity. nih.gov |

Exploration of Alternative Derivatization Pathways

The functionalization of the dihydronaphthalene core is crucial for creating new molecules with potentially valuable properties. Research into alternative derivatization pathways is expanding the chemical space accessible from 6-methoxy-1,2-dihydronaphthalene and its precursors.

One approach involves starting with 6-methoxy-1-tetralone (B92454), a common precursor. nih.gov This starting material can be converted to a hydrazine (B178648) derivative, which then serves as a scaffold for building various heterocyclic ring systems onto the dihydronaphthalene framework. nih.gov For example, reaction with aryl isothiocyanates leads to thiosemicarbazides, which can be further cyclized to form thiazolidinone derivatives. nih.gov

Electrophilic cyclization is another powerful tool for derivatization. Sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes has been used to synthesize 3-sulfenyl-1,2-dihydronaphthalenes. nih.gov Similarly, iodine-mediated electrophilic cyclization of aryl propargyl alcohols provides a facile route to diiodinated dihydronaphthalenes. nih.gov These halogenated intermediates are valuable for subsequent cross-coupling reactions.

Advanced Spectroscopic Probes for Real-Time Mechanistic Interrogation

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are now being employed to study catalytic reactions in real-time.

In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the formation and consumption of reactants, intermediates, and products in a catalytic reaction as it happens. youtube.comnih.gov This technique can provide valuable insights into the reaction kinetics and help identify key catalytic species. youtube.com For instance, in-situ attenuated total reflection (ATR) FTIR difference spectroscopy has been used to follow the conversion of enzyme states during catalytic reactions. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying reactions that involve radical intermediates. rsc.org Spin-trapping experiments with agents like phenyl N-tert-butylnitrone (PBN) can confirm the radical nature of a catalytic cycle. rsc.org

These real-time spectroscopic methods allow for the direct observation of transient species and provide a more complete picture of the reaction pathway than traditional end-point analysis. youtube.com

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. This includes the use of more environmentally friendly solvents, reducing waste, and improving energy efficiency. und.edumdpi.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers several advantages for sustainable synthesis. It allows for better control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivities. The smaller reaction volumes also enhance safety. The integration of flow chemistry with the synthesis of this compound and its derivatives is a promising area for future development.

The use of water as a solvent is another key aspect of green chemistry. rsc.org Developing synthetic methods that can be performed in aqueous media, such as the synthesis of sulfonamides under dynamic pH control, can significantly reduce the environmental impact of a chemical process. rsc.org

Computational Design of New Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. nih.govrsc.orgyoutube.com It allows for the in-silico design and evaluation of new catalysts and reaction pathways, accelerating the discovery process. mdpi.comrsc.org

DFT calculations can be used to model the structures of reactants, intermediates, transition states, and products, providing detailed information about the reaction mechanism. nih.govrsc.org By calculating the energy barriers associated with different pathways, researchers can predict the feasibility and selectivity of a proposed reaction. rsc.org This theoretical insight can guide experimental work and help to rationalize observed outcomes. mdpi.com

For example, DFT studies can be employed to understand the stability of different isomers of a product or to investigate the binding of a substrate to a catalyst's active site. mdpi.comnih.gov This information is crucial for designing catalysts with improved activity and selectivity. rsc.org The combination of computational modeling with experimental validation is a powerful strategy for developing the next generation of synthetic methods for compounds like this compound. rsc.org

Q & A

Basic: What are the common synthetic routes for 6-Methoxy-1,2-dihydronaphthalene, and how can reaction conditions be optimized?

Answer:

A widely used method involves the acid-catalyzed hydrolysis of precursor compounds. For example, 4-Methoxy-1,2-dihydronaphthalene was synthesized via treatment of α-tetralone with trimethyl orthoformate in the presence of catalytic p-toluenesulfonic acid, followed by NMR verification . Optimization includes monitoring reaction kinetics (e.g., acid concentration, temperature) and conformational analysis to predict rate differences, as seen in analogous systems where steric effects influence hydrolysis rates .

Advanced: How can visible light photoredox catalysis be applied to synthesize 4-aryl-1,2-dihydronaphthalene derivatives, and what mechanistic insights support this approach?

Answer:

Visible light-mediated single-electron oxidation of methylenecyclopropanes (MCPs) merges photoredox and cobalt catalysis. In MeCN/HFIP (7:3), cobalt-mediated hydrogen atom transfer (MHAT) generates radicals, enabling aryl coupling to form 4-aryl-1,2-dihydronaphthalenes. Key parameters include solvent polarity, catalyst choice (e.g., 9-mesityl-10-methylacridinium perchlorate), and additive effects (e.g., Et3N·3HF for fluorination). Mechanistic studies using radical traps and kinetic isotope effects validate the proposed pathways .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., comparison with published spectra for α-tetralone derivatives) .

- Chromatography : Silica gel column chromatography isolates intermediates, as demonstrated in the synthesis of 4-chloro-1,2-dihydronaphthalene (89% yield) .

- Mass Spectrometry : Validates molecular weight and isotopic patterns, as referenced in NIST data for related methoxynaphthalenes .

Advanced: How can conformational analysis resolve contradictions in hydrolysis rate data for methoxy-substituted dihydronaphthalenes?

Answer:

Steric and electronic effects from substituent positioning (e.g., methoxy groups) alter transition-state stability. For example, 3-methoxyindene exhibits slower hydrolysis than 4-methoxy-1,2-dihydronaphthalene due to axial vs. equatorial methoxy orientation in the half-chair transition state. Rate comparisons using Arrhenius plots and computational modeling (DFT) reconcile discrepancies .

Basic: What are the primary health and safety considerations when handling this compound in laboratory settings?

Answer:

- Toxicological Screening : Prioritize studies on inhalation, oral, and dermal exposure routes, following frameworks like ATSDR’s systematic review for naphthalene derivatives .

- Handling Protocols : Use fume hoods, PPE (gloves, goggles), and avoid prolonged storage due to potential degradation hazards .

- Waste Disposal : Follow federal/state regulations for halogenated organics, as outlined for brominated analogs .

Advanced: How can risk of bias (RoB) assessment frameworks improve experimental design in toxicological studies of this compound?

Answer:

Adopt structured RoB questionnaires, such as:

- Randomization : Verify dose/exposure randomization and allocation concealment in animal studies .

- Blinding : Assess performance bias by ensuring personnel/subjects are blinded to study groups .

- Outcome Integrity : Evaluate attrition bias via completeness of data reporting (Table C-6/C-7 frameworks) .

Basic: What metabolic pathways or enzymatic interactions are relevant to this compound?

Answer:

Glutathione S-transferases (GSTs) catalyze conjugation with glutathione, as shown in naphthalene oxide detoxification. For example, GSTA5 mediates (1S,2R)-naphthalene oxide conversion to dihydrodiol-glutathione adducts, suggesting analogous pathways for methoxy derivatives .

Advanced: How do solvent systems and catalysts influence regioselectivity in dihydronaphthalene functionalization?

Answer:

- Polar Solvents : MeCN enhances radical stability in photoredox reactions, while HFIP promotes proton-coupled electron transfer .

- Acid Catalysts : p-Toluenesulfonic acid directs regioselective dehydration in tetralone-to-dihydronaphthalene conversions .

- Metal Catalysts : Co(dmgH)2PyCl enables MHAT-driven aryl coupling, with selectivity controlled by ligand sterics .

Basic: What computational tools are recommended for modeling the electronic structure of this compound?

Answer:

- DFT Calculations : Predict conformational stability and reaction transition states (e.g., Gaussian or ORCA software).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics, validated against experimental NMR data .

Advanced: How can systematic review methodologies address conflicting evidence in toxicity profiles of dihydronaphthalene derivatives?

Answer:

Follow ATSDR’s 8-step framework:

Problem Formulation : Define exposure routes/outcomes (e.g., hepatic/renal effects) .

Risk of Bias Rating : Apply Table C-6/C-7 criteria to human/animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.